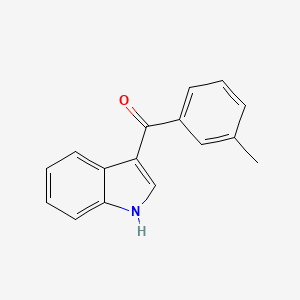
(1H-Indol-3-yl)-m-tolyl-methanone
Overview
Description
Indole derivatives are significant because of their wide spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives have been synthesized and evaluated for their preliminary in vitro antibacterial, antifungal activity, and were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .Molecular Structure Analysis
The conformational space of these molecules was scanned using molecular dynamics (MD) calculations, and complemented with density functional calculations at the B3LYP level with a 6-31G** basis set to optimize the geometry of the lowest-energy conformers as obtained in the simulations .Chemical Reactions Analysis
Indole derivatives have been reported as promising α-glucosidase inhibitors . Kinetic analysis indicated that compound 35 had non-competitive inhibition on α-glucosidase, and fluorescence quenching experiment confirmed the direct binding of 35 to α-glucosidase .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely, and specific information would depend on the exact structure of the compound .Scientific Research Applications
Vibrational and Electronic Properties
- A study on a bis-indolic derivative related to (1H-Indol-3-yl)-m-tolyl-methanone, specifically (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (MIMIM), investigated its energetic and spectroscopic profiles. The study used a combined DFT and experimental approach to study the IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra. The research provided insights into the electronic properties of the molecule (Al-Wabli et al., 2017).
Synthesis Techniques
- Research on the synthesis of derivatives like (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone revealed methods to synthesize these compounds from indole. The study detailed the use of benzenesulfonyl chloride for protecting the 1-position of the indole, which helped in avoiding high anhydrous and anaerobic requirements. This research provides valuable insights into synthetic methods and the optimization of yield and cost (Cheng, 2012).
Antimicrobial and Catalytic Activities
- A study on the synthesis of a new Schiff base and its metal(II) complexes, involving (1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl)(p-tolyl)methanone, showcased their antimicrobial agents against bacteria. Additionally, the catalytic activity of these compounds in Suzuki–Miyaura cross-coupling reactions was investigated (Aslan et al., 2017).
Antitumor Activity
- Research into bis(1H-2-indolyl)methanones, which are closely related to this compound, showed that these compounds inhibit the autophosphorylation of the platelet-derived growth factor (PDGF) receptor tyrosine kinase. Various derivatives demonstrated significant selectivity for PDGF receptor inhibition, showing potential as therapeutic agents in cancer treatment (Mahboobi et al., 2002).
Detection in Environmental Samples
- Studies have focused on the detection of related compounds in environmental samples like wastewater, using liquid chromatography-tandem mass spectrometry. These studies are crucial for understanding the environmental impact and prevalence of these compounds (Borova et al., 2015).
Drug Metabolism and Pharmacokinetics
- In a study on 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), a novel indole compound, the pharmacokinetics and metabolism were examined in various species. This research provides foundational knowledge for future structural modification of pharmacophores to improve stability and efficacy in cancer treatment (Ahn et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indol-3-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-5-4-6-12(9-11)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUJSMAFZNUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655622 | |
| Record name | (1H-Indol-3-yl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727-95-7 | |
| Record name | (1H-Indol-3-yl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



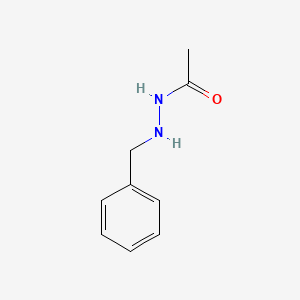
![N-[(E)-benzylideneamino]octanamide](/img/structure/B1660090.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
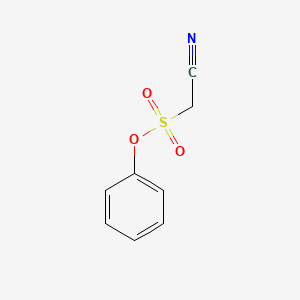
![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)
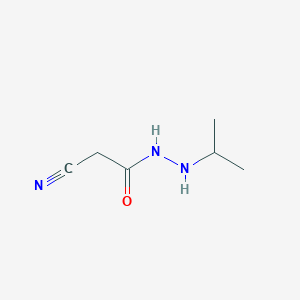
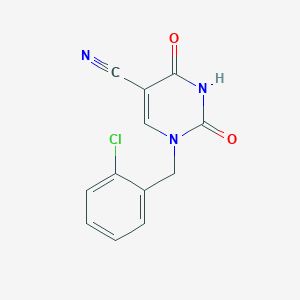
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxamide](/img/structure/B1660098.png)
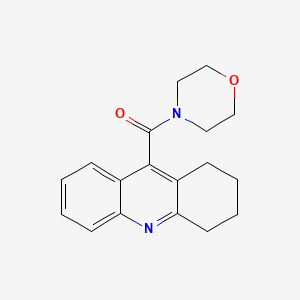

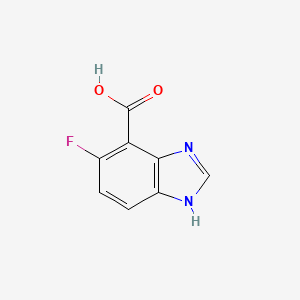
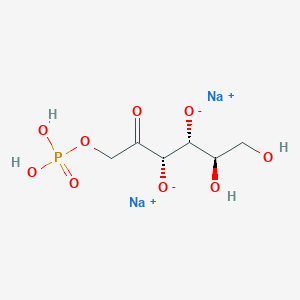
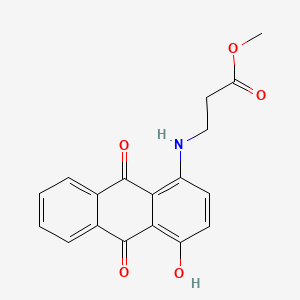
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)